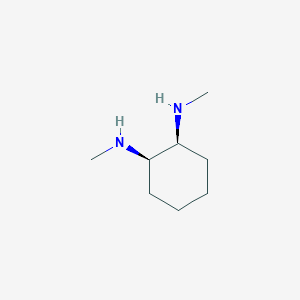

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPOFJADXHYBR-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75599-23-4 | |

| Record name | rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine, a chiral vicinal diamine, is a crucial building block in modern asymmetric synthesis. Its unique stereochemistry and structural rigidity make it an invaluable ligand for a variety of metal-catalyzed reactions and a key component in the synthesis of chiral auxiliaries and organocatalysts. This in-depth technical guide provides a comprehensive overview of the synthetic protocols for this important molecule, with a particular focus on the Eschweiler-Clarke reaction for N-methylation. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental procedures, and discuss critical aspects of purification and characterization. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, enabling the reliable and efficient preparation of this versatile chiral diamine.

Introduction: The Significance of Chiral Vicinal Diamines

Chiral vicinal diamines are considered a "privileged" structural motif in asymmetric catalysis and medicinal chemistry.[1] Their ability to form stable chelate complexes with a wide range of metals allows for the creation of well-defined chiral environments, which are essential for inducing high levels of enantioselectivity in chemical transformations. The cyclohexane backbone, in particular, offers a conformationally restricted scaffold that enhances the stereochemical control exerted by the chiral centers.

The (1R,2S) stereoisomer of N1,N2-dimethylcyclohexane-1,2-diamine is a meso compound, possessing a plane of symmetry. However, its precursors and related chiral isomers, such as the (1R,2R) and (1S,2S) enantiomers, are of significant interest. The N-methylation of the parent diamine to yield the N,N'-dimethylated product can significantly alter its steric and electronic properties, often leading to improved catalytic activity and selectivity.[2]

This guide will focus on a robust and widely applicable method for the synthesis of N,N'-dimethylated cyclohexane-1,2-diamines: the Eschweiler-Clarke reaction. This classical reductive amination procedure offers a reliable and scalable route to tertiary amines from primary or secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4]

Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a cornerstone of amine alkylation chemistry, prized for its operational simplicity and high efficiency.[2] A key advantage of this method is its ability to selectively produce tertiary amines without the formation of quaternary ammonium salts, a common side reaction when using other alkylating agents like methyl iodide.[3][5][6] This selectivity is a direct consequence of the reaction mechanism.

Mechanistic Insights

The reaction proceeds through a well-established sequence of steps:

-

Iminium Ion Formation: The primary or secondary amine first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to generate a reactive iminium ion.[4][5]

-

Hydride Transfer: Formic acid then serves as a hydride donor, reducing the iminium ion to the corresponding methylated amine. The driving force for this step is the formation of the highly stable carbon dioxide molecule.[5]

-

Iterative Methylation: For a primary amine, this process is repeated to install a second methyl group, ultimately yielding the tertiary amine.[4][6] The reaction ceases at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde.[3][5]

A significant feature of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of chiral centers adjacent to the reacting amine functionality.[3]

Diagram 1: Reaction Mechanism of the Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound starting from the commercially available (1R,2S)-cyclohexane-1,2-diamine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (1R,2S)-Cyclohexane-1,2-diamine | ≥97% | e.g., ChemScene | Starting material. |

| Formic Acid | ≥95% | Standard | Reagent and reducing agent. |

| Formaldehyde | 37% in H₂O | Standard | Methylating agent. |

| Dichloromethane (DCM) | ACS Grade | Standard | Extraction solvent. |

| Sodium Hydroxide (NaOH) | Pellets | Standard | For basification. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard | Drying agent. |

| Hydrochloric Acid (HCl) | 1 M aq. | Standard | For workup. |

| Deionized Water |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1R,2S)-cyclohexane-1,2-diamine (1.0 eq) in a minimal amount of deionized water.

-

Reagent Addition: To the stirred solution, add formic acid (excess, e.g., 5-10 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, excess, e.g., 5-10 eq). The addition of formaldehyde may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup - Acidification: After cooling the reaction mixture to room temperature, carefully add 1 M hydrochloric acid until the solution is acidic (pH ~1-2). This step protonates the product and any unreacted amine, making them water-soluble.

-

Workup - Extraction (Organic Wash): Extract the acidic aqueous solution with dichloromethane (3 x volume of the aqueous phase) to remove any non-basic organic impurities. Discard the organic layers.

-

Workup - Basification: Cool the aqueous layer in an ice bath and slowly add solid sodium hydroxide pellets or a concentrated NaOH solution with vigorous stirring until the pH is strongly basic (pH > 12).[7] This step deprotonates the diamine product, making it soluble in organic solvents.

-

Workup - Extraction (Product): Extract the basic aqueous solution with dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram 2: Experimental Workflow for Synthesis

Caption: Workflow for the synthesis and purification.

Purification

The crude product can be purified by one of the following methods, depending on the desired purity:

-

Distillation: For larger quantities, vacuum distillation is an effective method for purification.

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel or alumina can be employed. A typical eluent system would be a gradient of dichloromethane and methanol, often with a small percentage of triethylamine to prevent the product from streaking on the column.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Alternative Synthetic Routes

While the Eschweiler-Clarke reaction is a highly effective method, other synthetic strategies exist for the preparation of N,N'-dimethylated diamines.

Reductive Amination with Sodium Cyanoborohydride

An alternative to formic acid as the reducing agent is sodium cyanoborohydride (NaBH₃CN).[6] This reagent is milder and can be used under different reaction conditions. The general procedure involves reacting the diamine with formaldehyde in the presence of NaBH₃CN in a solvent like methanol.[7]

Multi-step Synthesis from Cyclohexene Oxide

A more elaborate route involves the ring-opening of cyclohexene oxide with methylamine to form trans-2-(methylamino)cyclohexanol.[8] This intermediate can then be converted to an aziridine, followed by a second ring-opening with methylamine to yield the desired N,N'-dimethyl-1,2-diaminocyclohexane.[8]

Applications in Asymmetric Synthesis

The chiral N,N'-dimethyl-1,2-diaminocyclohexane and its derivatives are versatile ligands in a variety of asymmetric catalytic reactions, including:

-

Copper-Catalyzed C-N Coupling Reactions: They are effective ligands for the N-amidation of aryl halides and the N-arylation of various nitrogen-containing compounds.[8]

-

Asymmetric Henry (Nitroaldol) Reaction: Chiral secondary diamine-copper(II) complexes have been shown to catalyze the asymmetric Henry reaction.[9]

Conclusion

The synthesis of this compound via the Eschweiler-Clarke reaction represents a reliable, scalable, and efficient method for accessing this important chiral building block. The procedure is straightforward, utilizes readily available reagents, and generally provides high yields of the desired product. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving optimal results. The versatility of the resulting chiral diamine as a ligand in asymmetric catalysis underscores its importance in modern organic synthesis and drug discovery.

References

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

YouTube. Eschweiler-Clarke Reaction. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

PrepChem.com. Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Link]

-

ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

-

National Institutes of Health. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

University of Toronto. Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. [Link]

-

Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]

-

The Journal of Organic Chemistry. Chiral Vicinal Diamines Derived from Mefloquine. [Link]

-

National Institutes of Health. Chiral Vicinal Diamines Derived from Mefloquine. [Link]

-

ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. [Link]

-

Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

-

ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

LinkedIn. Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

-

Wikipedia. trans-1,2-Diaminocyclohexane. [Link]

-

PubChem. 1,2-Diaminocyclohexane. [Link]

-

ResearchGate. Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. mdpi.com [mdpi.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of (meso)-(1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed examination of the physicochemical properties, structural characteristics, and handling protocols for (1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine. As a Senior Application Scientist, the following guide moves beyond a simple data summary, offering insights into the causality behind its unique stereochemistry and its implications for practical application in catalysis and chemical synthesis.

Introduction: A Structurally Unique Ligand

(1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine is a vicinal diamine built upon a cyclohexane scaffold. While its name suggests chirality through the (1R,2S) designation, a deeper structural analysis reveals a crucial feature: the molecule possesses an internal plane of symmetry, rendering it an achiral meso compound. This characteristic distinguishes it from its chiral trans diastereomers, (1R,2R) and (1S,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine, and is fundamental to understanding its coordination chemistry and performance as a ligand. This guide synthesizes available data to provide a comprehensive profile for researchers leveraging this compound in their work.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule begins with its unambiguous identification and a firm grasp of its three-dimensional structure.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine | [1][2] |

| Synonym | cis-(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine | [3] |

| CAS Number | 75599-23-4 | [1][2][3] |

| Molecular Formula | C₈H₁₈N₂ | [1][2][3][4] |

| Molecular Weight | 142.24 g/mol | [1][3][5] |

| InChI Key | JRHPOFJADXHYBR-OCAPTIKFSA-N |[1][3] |

The Criticality of Stereochemistry: A Meso Compound

The designation (1R,2S) on a 1,2-disubstituted cyclohexane ring indicates a cis relative stereochemistry, where both N-methylamino groups reside on the same face of the ring. In its stable chair conformation, this forces one substituent into an axial position and the other into an equatorial position. More importantly, a C₂ axis of symmetry passes through the ring, making the molecule superimposable on its mirror image. It is therefore achiral, a fact that must be considered when designing catalytic systems where chirality is a desired element.

Caption: 2D structure and key stereochemical features.

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification methods. While specific experimental data for the (1R,2S)-meso isomer is sparse, data from its closely related trans-(1R,2R) diastereomer can serve as a valuable estimation, a distinction that is carefully noted below.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes and Source(s) |

|---|---|---|

| Appearance | Colorless liquid to white/yellow powder | The trans isomers are typically crystalline solids or powders.[6][7][8] The cis isomer is likely a liquid or low-melting solid at room temperature. |

| Boiling Point | 78-80 °C at 18 mmHg | Data for the trans isomer.[9] |

| Density | 0.902 g/mL at 25 °C | Data for the trans isomer.[9] |

| Refractive Index | n20/D 1.472 | Data for the trans isomer.[9] |

| Topological Polar Surface Area | 24.1 Ų | Computed value.[3][7] |

| XLogP3 (Lipophilicity) | 0.7 | Computed value, indicating moderate lipophilicity.[3][4] |

| Melting Point | 41.0 to 47.0 °C | Data for the (1S,2S)-trans isomer.[8] Another report notes the trans isomer melts at 17°C.[10] |

Section 3: Spectroscopic Characterization Protocols

Structural verification is paramount in research. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the identity and purity of (1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine.

Experimental Protocol: ¹H NMR Acquisition

This protocol outlines a self-validating system for acquiring a proton NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the diamine sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Causality: CDCl₃ is a standard solvent that provides good solubility and a clean spectral window.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. Trustworthiness: This ensures field stability during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical peak shape.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. A spectral width of 12-15 ppm is typically sufficient.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds to ensure quantitative integration if needed.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ signal to 7.26 ppm. Trustworthiness: Referencing to a known internal standard ensures data accuracy and comparability.

-

Integrate all signals to determine proton ratios, confirming the presence of 18 protons.

-

Illustrative Spectral Data

While a spectrum for the (1R,2S) isomer is not publicly available, data for the C₂-symmetric (1R,2R)-trans isomer provides a useful comparison.[6][11] For the (1R,2R) isomer in CDCl₃, key signals include singlets for the N-CH₃ protons (~2.33 ppm) and a series of multiplets for the cyclohexane ring protons between ~0.86 and ~2.06 ppm.[6] The spectrum for the meso (1R,2S) isomer is expected to be more complex due to its lower symmetry, potentially showing distinct signals for the two N-methyl groups and a more complicated pattern for the inequivalent ring protons.

Caption: A standard experimental workflow for NMR analysis.

Section 4: Safety, Handling, and Storage

Effective research requires uncompromising safety. (1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine is classified as a hazardous substance requiring careful handling.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class | Source(s) |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3][4] |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | [3][4] |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |[4] |

Protocol for Safe Laboratory Handling

-

Hazard Assessment & Control: Before handling, review the Safety Data Sheet (SDS). All manipulations must occur within a certified chemical fume hood to prevent inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical splash goggles and a face shield.[9]

-

Chemically resistant gloves (e.g., nitrile).

-

A flame-resistant lab coat.

-

-

Dispensing & Use: Use only spark-proof tools and equipment. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[8] An eyewash station and safety shower must be immediately accessible.

-

Waste Disposal: Dispose of contaminated materials and unused chemicals in a designated, sealed hazardous waste container according to institutional and local regulations.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[7][12] Store locked up.[12]

Caption: A logical workflow for the safe handling of corrosive chemicals.

Section 5: Application Context in Synthesis

The utility of (1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine and its diastereomers stems from their ability to act as bidentate ligands, forming stable five-membered chelate rings with metal centers. This coordination chemistry is central to their application in catalysis.

-

Asymmetric Catalysis: The chiral trans isomers are widely employed as ligands for metals like copper, rhodium, and ruthenium to induce enantioselectivity in reactions.[5][14] For instance, the combination of the trans isomer with CuI creates a highly efficient catalyst for C-N cross-coupling reactions, such as the N-arylation of amines and amides.[14][15]

-

Medicinal Chemistry: As a diamine, it serves as a crucial building block and intermediate in the synthesis of complex pharmaceutical agents where stereochemistry and nitrogen-containing scaffolds are essential for biological activity.[5]

-

Polymer Chemistry: The compound can be used in the formulation of specialty polymers, contributing to materials with enhanced thermal and mechanical properties.[5]

While the meso (1R,2S) isomer cannot induce chirality itself, its fixed cis geometry provides a rigid and well-defined coordination environment. This can be exploited in catalysis where substrate control or the influence of other chiral auxiliaries dictates stereochemical outcomes, or in applications where a non-chiral, sterically defined ligand is required.

Conclusion

(1R,2S)-N¹,N²-dimethylcyclohexane-1,2-diamine is a deceptively complex molecule. Its designation belies its true nature as an achiral meso compound, a feature that defines its potential applications. With properties characteristic of a corrosive and harmful diamine, its handling demands strict adherence to safety protocols. While often overshadowed by its chiral trans diastereomers, its unique and rigid stereochemical framework offers distinct opportunities for the discerning chemist in the fields of catalysis, materials science, and pharmaceutical development.

References

- (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine. Benchchem.

- rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine.

- (1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine. Chem-Impex.

- (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.

- Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine. ChemicalBook.

- (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine.

- (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.

- This compound. Advanced ChemBlocks.

- CAS 68737-65-5 (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine.

- (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine. TCI Chemicals.

- Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com.

- SAFETY DATA SHEET for trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.

- N1,N2-Dimethylcyclohexane-1,2-diamine SAFETY D

- trans-N,N'-Dimethylcyclohexane-1,2-diamine SAFETY D

- trans-N,N′-Dimethylcyclohexane-1,2-diamine, 97%. Sigma-Aldrich.

- trans-N,N′-Dimethylcyclohexane-1,2-diamine Applic

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 97% | CAS: 75599-23-4 | AChemBlock [achemblock.com]

- 3. rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 7020757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfachemic.com [alfachemic.com]

- 8. (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | 87583-89-9 | TCI AMERICA [tcichemicals.com]

- 9. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 15. trans-N,N′-ジメチルシクロヘキサン-1,2-ジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Chiral Diamines: A Case Study of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine

Abstract

Introduction: The Significance of Stereochemistry in Catalysis

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is a chiral diamine that, along with its stereoisomers, plays a pivotal role as a ligand in asymmetric catalysis.[1][2] The precise three-dimensional arrangement of atoms in these ligands is paramount as it dictates the stereochemical outcome of the catalyzed reaction. The (1R,2S) configuration of this particular diamine makes it a meso compound, possessing a plane of symmetry that renders it achiral overall, despite having two chiral centers. This unique stereochemistry influences its coordination chemistry and potential applications.[1] Understanding the crystal structure provides invaluable insights into the ligand's conformation, steric hindrance, and potential coordination modes with metal centers. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this atomic-level architecture.[3][4][5][6]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline material.[3][5] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice.[4] When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of constructive interference.[5] The angles and intensities of these diffracted beams are recorded and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be derived.[3][6]

From Molecule to Measurable Data: The SC-XRD Workflow

The journey from a synthesized compound to a fully refined crystal structure involves a series of critical steps. Each stage requires meticulous execution and a deep understanding of the underlying principles to ensure the quality and validity of the final structure.

Experimental Protocol: A Practical Guide

Step 1: The Art of Crystallization

The adage "garbage in, garbage out" is particularly pertinent to crystallography; the quality of the crystal directly dictates the quality of the diffraction data. For a small molecule like this compound, which may be a low-melting solid or even a liquid at room temperature, crystallization can be challenging.

Objective: To obtain single crystals of sufficient size (typically 0.1-0.3 mm) and quality (well-ordered, without significant defects).[4]

Common Techniques for Small Molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, promoting crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

For this compound: Given its potential for being a low-melting solid, in-situ crystallization on the diffractometer at low temperatures is a viable strategy.

Step 2 & 3: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The diffractometer rotates the crystal through a series of orientations while a detector records the diffraction pattern for each orientation. Modern diffractometers utilize CCD or CMOS detectors to efficiently capture the diffraction data.

Data Processing and Structure Refinement

From Diffraction Spots to a Molecular Model

The collected diffraction data is a series of images containing thousands of diffraction spots. This raw data undergoes several computational steps:

-

Integration: The intensity of each diffraction spot is measured.

-

Data Reduction: Corrections are applied for experimental factors such as background noise, crystal absorption, and detector efficiency.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building: Atoms are fitted into the electron density map to create an initial molecular model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.

Structural Analysis: A Case Study of a Chiral Diamine

While specific crystallographic data for this compound is not publicly available, we can examine the published structure of its stereoisomer, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, to understand the key structural features.[7][8]

A study on the (1R,2R) isomer revealed that it crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁.[7] The cyclohexane ring adopts a chair conformation with the two amino groups in equatorial positions.[7][8] This conformation is energetically favorable as it minimizes steric strain. In the crystal lattice, the molecules are interconnected via weak N-H···N hydrogen bonds.[7]

| Parameter | (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.552 Å, b = 8.521 Å, c = 14.142 Å |

| Volume | 910.0 ų |

| Z | 4 |

| Conformation | Cyclohexane ring in a chair conformation |

| Substituent Positions | Amino groups in equatorial positions |

| Intermolecular Interactions | Weak N-H···N hydrogen bonds |

Table 1: Crystallographic data for (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine. Data sourced from Strohmann et al. (2008).[7][8]

Predicted Structure of this compound

Based on the structure of the (1R,2R) isomer and fundamental principles of stereochemistry, we can predict the likely conformation of the (1R,2S) meso isomer. The cyclohexane ring is expected to also adopt a chair conformation. However, due to the (1R,2S) configuration, one methylamino group will likely be in an axial position while the other is in an equatorial position to minimize steric interactions. This conformational difference will have a significant impact on its coordination chemistry and catalytic activity compared to its chiral counterparts.

Structure-Function Relationship: The Impact of Crystal Structure on Catalytic Performance

The crystal structure of a chiral ligand provides critical information for understanding its behavior in asymmetric catalysis.

-

Bite Angle: The angle formed between the two coordinating nitrogen atoms and the metal center is a key determinant of the catalyst's geometry and selectivity.

-

Steric Hindrance: The spatial arrangement of the methyl groups and the cyclohexane ring creates a specific chiral pocket around the metal center, which influences substrate binding and the stereochemical outcome of the reaction.

-

Conformational Rigidity: A more rigid ligand backbone can lead to higher enantioselectivity by reducing the number of available reaction pathways.

Conclusion and Future Directions

The crystal structure analysis of chiral diamines like this compound is essential for a deep understanding of their role in asymmetric synthesis. While a definitive structure for this meso compound remains to be publicly reported, the methodologies and principles outlined in this guide provide a robust framework for its future characterization. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for the rational design of new and improved catalysts for a wide range of chemical transformations. Future work should focus on obtaining high-quality crystals of the (1R,2S) isomer and its metal complexes to further elucidate its unique structural and catalytic properties.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

- Unknown Source. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687.

-

Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemical Elucidation of N¹,N²-dimethylcyclohexane-1,2-diamine Isomers by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and stereochemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for N¹,N²-dimethylcyclohexane-1,2-diamine, focusing on the critical differences between the chiral trans-(1R,2R) and the achiral meso-(1R,2S) diastereomers. While comprehensive experimental data is published for the C₂-symmetric trans isomer, this guide further offers a detailed, theory-grounded prediction of the expected NMR spectra for the Cₛ-symmetric meso isomer. By comparing the experimentally verified data with theoretically predicted spectra, we illustrate the powerful role of molecular symmetry in interpreting NMR results, providing a robust framework for stereochemical assignment in substituted cyclohexanes.

Introduction: The Role of NMR in Stereoisomer Differentiation

N¹,N²-dimethylcyclohexane-1,2-diamine is a key chiral ligand and synthetic building block, particularly in the field of asymmetric catalysis. The stereochemical relationship between the two amine-bearing stereocenters dictates the ligand's topology and, consequently, its efficacy in inducing enantioselectivity. The compound exists as two primary diastereomers: the chiral trans form (existing as a pair of enantiomers, 1R,2R and 1S,2S) and the achiral meso or cis form (1R,2S).

Distinguishing between these diastereomers is critical for quality control and mechanistic studies. NMR spectroscopy provides a direct, non-destructive method to probe the three-dimensional structure of molecules in solution. The chemical shifts, signal multiplicities, and coupling constants are exquisitely sensitive to the local magnetic environment of each nucleus, which is defined by the molecule's conformation and stereochemistry. This guide leverages the well-documented NMR data of the trans-(1R,2R) isomer to explain the fundamental principles of its spectral features and to predict the corresponding spectrum for the meso-(1R,2S) isomer, highlighting how symmetry dictates the number and nature of the observed NMR signals.

Molecular Structure and Symmetry Analysis

The key to interpreting the NMR spectra of these isomers lies in understanding their inherent symmetry. The cyclohexane ring adopts a chair conformation to minimize steric strain. In this conformation, the substituents on each carbon can be either axial (pointing up or down, parallel to the principal axis) or equatorial (pointing out from the equator of the ring). For 1,2-disubstituted cyclohexanes, the most stable conformation is typically the one where the bulky substituents occupy equatorial positions.

-

trans-(1R,2R)-Isomer: In its most stable di-equatorial conformation, this isomer possesses a C₂ axis of rotation . This means the molecule is identical after a 180° rotation around an axis passing through the C4-C5 and C1-C2 bonds. This symmetry element makes the two halves of the molecule chemically equivalent.

-

meso-(1R,2S)-Isomer: This isomer features one substituent in an axial position and one in an equatorial position to maintain the cis relationship. It possesses an internal plane of symmetry (Cₛ) that bisects the C1-C2 and C4-C5 bonds. This plane renders certain pairs of nuclei equivalent.

This fundamental difference in symmetry elements (C₂ vs. Cₛ) is directly reflected in the complexity of their NMR spectra.

Caption: Symmetry elements of trans-(1R,2R) and meso-(1R,2S) isomers.

Experimental NMR Data of trans-(1R,2R)-Isomer

The following data were obtained for the enantiomerically pure trans-(1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine in deuterated chloroform (CDCl₃)[1][2].

¹³C NMR Spectral Data

The C₂ symmetry of the trans isomer means that C1 is equivalent to C2, C3 to C6, and C4 to C5. The two methyl carbons are also equivalent. This results in only four distinct signals in the ¹³C NMR spectrum.

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| 63.2 | C1, C2 | Methine carbons bonded to nitrogen, deshielded. |

| 33.7 | N-C H₃ | Methyl carbons attached to nitrogen. |

| 30.8 | C3, C6 | Methylene carbons adjacent to the C-N carbons. |

| 25.0 | C4, C5 | Methylene carbons furthest from the nitrogen substituents. |

¹H NMR Spectral Data

Due to the C₂ symmetry, the ¹H NMR spectrum is also simplified. The two N-CH₃ groups give a single signal, and the two methine protons (H1, H2) are equivalent, as are the pairs of methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment | Rationale |

| 2.33 | Singlet | 6H | N-CH ₃ | Equivalent methyl protons. |

| 2.02–2.06 | Multiplet | 2H | CH -N (H1, H2) | Methine protons on stereocenters. |

| 1.93–2.00 | Multiplet | 2H | CH ₂ (axial) | Axial protons on C3/C6. |

| 1.68–1.75 | Broad | 2H | NH | Amine protons, often broad due to exchange. |

| 1.61–1.67 | Multiplet | 2H | CH ₂ (axial) | Axial protons on C4/C5. |

| 1.13–1.19 | Multiplet | 2H | CH ₂ (equatorial) | Equatorial protons on C4/C5. |

| 0.86–0.94 | Multiplet | 2H | CH ₂ (equatorial) | Equatorial protons on C3/C6. |

Predicted NMR Data for meso-(1R,2S)-Isomer: A Theoretical Analysis

No complete, peer-reviewed NMR dataset for the meso-(1R,2S) isomer was identified in the initial literature search. However, we can confidently predict the key features of its spectra based on its Cₛ symmetry. The internal plane of symmetry makes the two methyl groups and the two methine carbons (C1/C2) equivalent. However, it does not make the methylene carbons on opposite sides of the ring equivalent in the same way as the C₂ axis did. The plane relates C3 to C6 and C4 to C5. This leads to an expectation of four carbon signals, similar to the trans isomer, but with different chemical shifts due to the axial/equatorial arrangement of the substituents.

Predicted ¹³C NMR Spectrum

The key difference will arise from the axial/equatorial positioning of the methylamino groups. Axial substituents typically shield the carbons they are attached to (γ-gauche effect), causing an upfield shift (lower δ) compared to their equatorial counterparts.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Prediction |

| ~58-62 | C1, C2 | Equivalent due to Cₛ symmetry. Expected to be slightly upfield of the trans isomer's 63.2 ppm due to the influence of one axial substituent. |

| ~32-35 | N-C H₃ | Equivalent methyl groups. Position similar to the trans isomer. |

| ~28-31 | C3, C6 | Methylene carbons adjacent to stereocenters. |

| ~23-26 | C4, C5 | Methylene carbons β to the nitrogen atoms. |

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the meso isomer is expected to be more complex. While the two N-CH₃ groups and two N-H protons will each give a single signal due to the symmetry plane, the cyclohexane ring protons will show distinct signals for axial and equatorial positions that are not averaged as in the C₂-symmetric trans case. The methine protons (H1 and H2) are equivalent.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment | Rationale for Prediction |

| ~2.4 | Singlet | 6H | N-CH ₃ | Equivalent methyl groups. |

| ~2.6-2.8 | Multiplet | 2H | CH -N (H1, H2) | Equivalent methine protons. Expected to differ from the trans isomer due to the different stereochemical environment. |

| ~1.5-2.0 | Complex Multiplets | 8H | CH ₂ Ring Protons | The four pairs of inequivalent methylene protons (axial/equatorial at C3/C6 and C4/C5) will result in complex, overlapping signals. |

| Broad | Broad | 2H | NH | Amine protons. |

Experimental Protocol: NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality NMR data for either N¹,N²-dimethylcyclohexane-1,2-diamine isomer.

5.1. Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of the diamine sample directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Sealing: Cap the NMR tube securely.

5.2. Instrument Setup & Acquisition

-

Spectrometer: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 5 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 100 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 512-1024 scans, or until adequate signal-to-noise is achieved.

-

5.3. Data Processing

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

-

Perform Fourier transformation.

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the ¹H spectrum and perform peak picking for both spectra.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The stereochemical identity of N¹,N²-dimethylcyclohexane-1,2-diamine diastereomers is readily and definitively established using ¹H and ¹³C NMR spectroscopy. The C₂ symmetry of the trans-(1R,2R) isomer leads to a simplified spectrum with four unique carbon signals and a relatively simple pattern of proton signals. In contrast, the Cₛ symmetry of the meso-(1R,2S) isomer, while also resulting in four predicted carbon signals, is expected to produce a more complex ¹H NMR spectrum due to the fixed axial/equatorial environments of its ring protons. This guide demonstrates how a foundational understanding of molecular symmetry, combined with established experimental data, allows for the confident analysis and prediction of NMR spectra, a critical skill for professionals in chemical research and drug development.

References

-

Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687. [Link]

-

ResearchGate. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

Sources

The Pivotal Role of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Chiral Diamines in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the design and application of chiral ligands are of paramount importance for achieving high enantioselectivity in chemical transformations. Among the privileged classes of ligands, chiral 1,2-diamines have established themselves as versatile scaffolds capable of inducing stereocontrol in a wide array of metal-catalyzed reactions. Their ability to form stable bidentate chelates with metal centers creates a well-defined chiral environment that dictates the facial selectivity of substrate approach. This guide focuses on the specific attributes and applications of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine, a C1-symmetric chiral diamine, and explores its role in advancing asymmetric catalysis. While its C2-symmetric counterparts, the (1R,2R) and (1S,2S) isomers, have been more extensively studied, the unique stereochemical arrangement of the (1R,2S) isomer presents distinct opportunities for fine-tuning catalyst performance.

Synthesis and Stereochemical Integrity: Crafting the Chiral Catalyst Component

The enantiopure synthesis of this compound is a critical first step in its application as a chiral ligand. A common and effective strategy involves the resolution of a racemic mixture of trans-N1,N2-dimethylcyclohexane-1,2-diamine. This process leverages the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, allowing for the selective crystallization and isolation of the desired enantiomer.

A general synthetic pathway commences with the reaction of cyclohexene oxide with aqueous methylamine, leading to the formation of trans-2-(methylamino)cyclohexanol. Subsequent cyclization, for instance, under Mitsunobu conditions, yields an aziridine intermediate. The ring-opening of this intermediate with a methylamine source furnishes the racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine. The subsequent kinetic resolution is a crucial step that dictates the enantiomeric purity of the final ligand, which is a key determinant of its effectiveness in asymmetric catalysis.

Representative Synthetic Workflow

Caption: Synthetic and resolution workflow for this compound.

The Role in Asymmetric Catalysis: Mechanistic Considerations and Applications

The utility of this compound as a chiral ligand stems from its ability to form stable and catalytically active complexes with various transition metals. Its stereochemical information is transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. The C1-symmetry of this ligand, in contrast to the C2-symmetry of its (1R,2R) and (1S,2S) counterparts, can lead to different substrate-ligand interactions and, consequently, different reactivity and enantioselectivity profiles.

While specific, high-yielding applications of the (1R,2S) isomer are less documented in peer-reviewed literature compared to its C2-symmetric relatives, its structural features suggest potential in a range of asymmetric transformations.

Copper-Catalyzed Asymmetric Reactions

One area where chiral diamines have proven highly effective is in copper-catalyzed reactions, such as C-N and C-O cross-coupling reactions. In these transformations, the diamine ligand coordinates to the copper center, creating a chiral environment that can effectively discriminate between the two enantiotopic faces of the substrate or prochiral intermediates.

Hypothetical Catalytic Cycle for Copper-Catalyzed N-Arylation:

Caption: A plausible catalytic cycle for a copper-catalyzed cross-coupling reaction.

The precise role of the (1R,2S) stereochemistry in such a cycle would be to influence the geometry of the copper(III) intermediate, thereby directing the reductive elimination to favor the formation of one enantiomer of the product. The less symmetric nature of the ligand could be advantageous for substrates that do not possess C2-symmetry themselves, potentially leading to a better stereochemical match.

Experimental Protocols: A Guideline for Application

While specific, detailed protocols for the use of this compound are not as prevalent as for its diastereomers, the following represents a generalized procedure for a copper-catalyzed N-arylation, which can be adapted and optimized for specific substrates.

General Procedure for Copper-Catalyzed N-Arylation of an Amine with an Aryl Halide

Materials:

-

Copper(I) iodide (CuI)

-

This compound

-

Aryl halide (e.g., aryl iodide or bromide)

-

Amine

-

Base (e.g., K2CO3 or Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (e.g., 5 mol%) and this compound (e.g., 10 mol%).

-

Add the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature to allow for complex formation.

-

Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (2.0 equiv).

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

-

Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Self-Validation: The success of this protocol is validated by the successful formation of the N-arylated product with a measurable enantiomeric excess. The reproducibility of the enantioselectivity across multiple runs would further validate the procedure.

Data Summary and Performance

Due to the limited availability of specific data for the (1R,2S) isomer in the public domain, a comprehensive data table comparing its performance across various substrates is not feasible at this time. Researchers are encouraged to perform screening and optimization studies to determine the efficacy of this ligand in their specific applications. The performance of a chiral ligand is highly substrate-dependent, and the C1-symmetry of this compound may offer advantages for particular classes of substrates that are not well-matched with C2-symmetric ligands.

Conclusion and Future Outlook

This compound represents a valuable, albeit underexplored, chiral ligand for asymmetric catalysis. Its C1-symmetric nature offers a distinct stereochemical environment compared to its more commonly used C2-symmetric diastereomers. While detailed applications and mechanistic studies are currently sparse in the literature, the foundational principles of chiral diamine-metal catalysis suggest its potential in a variety of enantioselective transformations, particularly in copper-catalyzed cross-coupling reactions.

Further research into the catalytic applications of this ligand is warranted to fully elucidate its potential. A systematic investigation of its performance in a broader range of asymmetric reactions, coupled with detailed mechanistic and computational studies, will be instrumental in defining its niche in the ever-expanding toolbox of the synthetic chemist. For drug development professionals, the exploration of this and other C1-symmetric ligands could unlock novel and efficient pathways to complex chiral molecules.

References

Due to the limited number of specific research articles focusing on the catalytic applications of this compound, the following references provide a broader context on the synthesis and use of chiral diamines and related catalytic systems.

-

Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687.

- Source: Acta Crystallographica Section E: Structure Reports Online

-

URL: [Link]

-

Tye, H., & Wills, M. (2002). An efficient method for the synthesis of N, N′-dimethyl-1, 2-diamines. Tetrahedron Letters, 43(1), 155-158.

- Source: Tetrahedron Letters

-

URL: [Link]

- ChemicalBook. (2023). Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine. Source: ChemicalBook

-

Wikipedia. (2023). trans-1,2-Diaminocyclohexane.

- Source: Wikipedia

-

URL: [Link]

-

Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).

- Source: Angewandte Chemie Intern

-

URL: [Link]

An In-Depth Technical Guide to the Discovery and Development of Cyclohexane-1,2-diamine Based Ligands

Abstract

The cyclohexane-1,2-diamine (chxn-diamine or DACH) scaffold is a cornerstone in the field of asymmetric synthesis and coordination chemistry. Its rigid, chiral structure has proven to be an exceptionally versatile building block for a vast array of ligands that have catalyzed groundbreaking advancements in asymmetric catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and application of chxn-diamine based ligands, offering field-proven insights into the causality behind experimental choices and detailing robust protocols for their preparation and use. From the seminal work of Jacobsen and Trost to the development of life-saving therapeutics like Oxaliplatin, the impact of these ligands is both broad and profound.

The Genesis of a Privileged Scaffold: Discovery and Core Principles

The utility of trans-1,2-diaminocyclohexane as a chiral building block stems from its C₂-symmetric structure, which imparts a well-defined and predictable three-dimensional arrangement upon coordination to a metal center.[1] This structural rigidity minimizes conformational ambiguity, a critical factor in achieving high levels of stereocontrol in chemical transformations.

The initial discovery and development of chxn-diamine based ligands were driven by the pursuit of catalysts that could mimic the high selectivity of enzymes. Researchers recognized that the trans-diamine scaffold could serve as a chiral backbone for multidentate ligands, effectively creating a "chiral pocket" around a metal center to influence the stereochemical outcome of a reaction.

Stereoisomers and Their Significance

Cyclohexane-1,2-diamine exists as three stereoisomers: the chiral (1R,2R) and (1S,2S) enantiomers of the trans-isomer, and the achiral cis-isomer. The trans-isomers are overwhelmingly employed in the development of chiral ligands due to their C₂ symmetry.[2] In contrast, the cis-isomer, which has a plane of symmetry, has been explored to a lesser extent, though recent studies have investigated its potential in creating axially chiral ligands.[2]

The ability to resolve the racemic trans-1,2-diaminocyclohexane into its constituent enantiomers was a pivotal moment in the development of this ligand class. This is typically achieved through classical resolution using a chiral resolving agent, such as tartaric acid, which forms diastereomeric salts that can be separated by crystallization.[3][4]

Design Principles of Chxn-Diamine Based Ligands

The success of chxn-diamine based ligands can be attributed to several key design principles:

-

Rigidity and Pre-organization: The cyclohexane backbone restricts conformational freedom, pre-organizing the coordinating atoms for metal binding. This reduces the entropic penalty of complexation, leading to more stable and well-defined catalysts.

-

C₂ Symmetry: The C₂ symmetry of the trans-diamine simplifies the analysis of catalytic reactions by reducing the number of possible diastereomeric transition states.

-

Tunability: The amino groups of the diamine scaffold provide convenient handles for chemical modification, allowing for the synthesis of a wide variety of ligands with tailored steric and electronic properties. This tunability is crucial for optimizing catalyst performance for a specific application.

Synthesis and Resolution of the Chxn-Diamine Core

The practical application of chxn-diamine based ligands is predicated on the efficient and scalable synthesis of the enantiomerically pure diamine core.

Synthesis of Racemic trans-1,2-Diaminocyclohexane

A common laboratory and industrial-scale synthesis of 1,2-diaminocyclohexane involves the hydrogenation of o-phenylenediamine.[1] This process yields a mixture of all three stereoisomers, from which the desired trans-isomer can be separated.

Resolution of Racemic trans-1,2-Diaminocyclohexane

The resolution of the racemic trans-diamine is a critical step in the preparation of chiral ligands. The most widely used method employs enantiomerically pure tartaric acid as a resolving agent.[3][4]

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

-

Salt Formation: Dissolve L-(+)-tartaric acid in distilled water with gentle heating.

-

Addition of Diamine: Slowly add the racemic mixture of (±)-trans-1,2-diaminocyclohexane to the tartaric acid solution. The reaction is exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Liberation of the Free Diamine: Treat the diastereomeric salt with a strong base, such as sodium hydroxide, to liberate the free (1R,2R)-diaminocyclohexane.

-

Extraction: Extract the free diamine into an organic solvent, such as dichloromethane.

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure diamine.

The (1S,2S)-enantiomer can be recovered from the mother liquor by a similar process using D-(-)-tartaric acid.

Caption: Generalized workflow for the resolution of racemic trans-1,2-diaminocyclohexane.

Landmark Ligands and Their Catalytic Applications

The versatility of the chxn-diamine scaffold is showcased by the development of several classes of highly successful ligands.

Salen Ligands and the Jacobsen Epoxidation

One of the most significant breakthroughs in asymmetric catalysis was the development of salen-type ligands derived from chxn-diamine by Eric Jacobsen.[5] These ligands, when complexed with manganese(III), form "Jacobsen's catalyst," which is highly effective for the enantioselective epoxidation of unfunctionalized alkenes.[5][6]

The catalyst's success lies in the precise positioning of the salen ligand's bulky tert-butyl groups, which effectively blocks one face of the alkene as it approaches the manganese-oxo intermediate, thereby directing the epoxidation to the other face with high enantioselectivity.

Caption: Synthesis and application of Jacobsen's catalyst in asymmetric epoxidation.

Trost Ligands and Asymmetric Allylic Alkylation

Barry Trost and his group pioneered the use of C₂-symmetric ligands derived from chxn-diamine for palladium-catalyzed asymmetric allylic alkylation (AAA). These "Trost ligands" feature two diphenylphosphino groups attached to the diamine backbone via amide linkages.[7]

The Trost AAA reaction is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high enantioselectivity.[8] The chiral environment created by the ligand around the palladium center controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.[9]

| Nucleophile Type | Substrate Example | Product Type | Typical ee (%) | Reference |

| Carbon | Malonates | Chiral malonate derivatives | >95 | |

| Oxygen | Phenols, Alcohols | Chiral ethers | 80-99 | |

| Nitrogen | Phthalimide, Azide | Chiral amines | 85-99 |

Table 1: Representative examples of Trost Asymmetric Allylic Alkylation reactions.

Caption: Simplified catalytic cycle for the Trost Asymmetric Allylic Alkylation.

Applications in Drug Development: The Case of Oxaliplatin

The impact of chxn-diamine based ligands extends beyond catalysis into the realm of medicinal chemistry. A prime example is Oxaliplatin, a third-generation platinum-based anticancer drug.[10][11]

Oxaliplatin features a (1R,2R)-diaminocyclohexane ligand coordinated to a platinum(II) center.[12] This bulky diamine ligand is crucial to the drug's mechanism of action and its distinct clinical profile compared to earlier platinum drugs like cisplatin and carboplatin.[10][13]

Mechanism of Action

Once inside a cell, Oxaliplatin's oxalate ligand is displaced, allowing the platinum center to form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[14] The presence of the bulky DACH ligand creates unique DNA adducts that are less easily repaired by cellular machinery, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death) in cancer cells.[11][14] The DACH ligand is thought to play a role in overcoming certain mechanisms of resistance that affect other platinum-based drugs.[13]

Caption: Simplified mechanism of action for the anticancer drug Oxaliplatin.

Oxaliplatin is a cornerstone in the treatment of colorectal cancer, often used in combination chemotherapy regimens such as FOLFOX.[10] Its development underscores the critical role that ligand design, based on fundamental principles of coordination chemistry, plays in modern drug discovery.

Future Directions and Emerging Applications

Research into chxn-diamine based ligands continues to evolve, with several exciting areas of exploration:

-

Organocatalysis: N,N'-dialkylated derivatives of chxn-diamine are being investigated as potent organocatalysts for a variety of transformations.[15][16]

-

Materials Science: The rigid and well-defined structures of metal complexes with chxn-diamine based ligands make them attractive candidates for the development of novel materials, including metal-organic frameworks (MOFs) and polymers.[17]

-

Bioinorganic Chemistry: The ability of chxn-diamine based ligands to form stable complexes with a variety of metal ions is being leveraged in the design of new therapeutic and diagnostic agents.[18][19]

Conclusion

The cyclohexane-1,2-diamine scaffold has proven to be a remarkably fruitful platform for ligand development. The principles of rigidity, C₂ symmetry, and tunability have enabled the creation of powerful tools for asymmetric catalysis, leading to the efficient synthesis of complex chiral molecules. Furthermore, the application of chxn-diamine in medicinal chemistry, exemplified by the success of Oxaliplatin, highlights the profound impact of fundamental coordination chemistry on human health. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, the legacy and utility of cyclohexane-1,2-diamine based ligands are set to expand into new and exciting scientific frontiers.

References

-

Catalyst Discovery. (n.d.). Jacobsen Group, Harvard University. Retrieved from [Link]

-

Trost asymmetric allylic alkylation. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Oxaliplatin | Description, Discovery, Mechanism of Action, Uses, & Side Effects. (2025, June 17). Britannica. Retrieved from [Link]

-

Tsuji–Trost reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Trost Asymmetric Allylic Alkylation. (n.d.). SynArchive. Retrieved from [Link]

-

N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. (n.d.). Sci-Hub. Retrieved from [Link]

-

Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. Retrieved from [Link]

-

trans-1,2-Diaminocyclohexane. (n.d.). In Wikipedia. Retrieved from [Link]

-

Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. (n.d.). Scholarly Commons, University of Pennsylvania. Retrieved from [Link]

-

trans-Cyclohexane-1,2-diamine Is a Weak Director of Absolute Helicity in Chiral Nickel−Salen Complexes. (2009). Journal of the American Chemical Society. Retrieved from [Link]

-

Oxaliplatin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. (n.d.). PMC - NIH. Retrieved from [Link]

-

What is the mechanism of Oxaliplatin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

The cyclohexane-1,2-diamine (Ethanedioate-O,O-)platinnum(II) complex. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxaliplatin. (n.d.). In Wikipedia. Retrieved from [Link]

-

N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. (n.d.). RUDN University. Retrieved from [Link]

-

Catalyst Development for Sustainable Chemistry: The Role of (R,R)-DACH-phenyl Trost Ligand. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Oxaliplatin: Mechanism of Action and Its Significance in Cancer Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]

-

Trost ligand. (n.d.). In Wikipedia. Retrieved from [Link]

-

Jacobsen's catalyst. (n.d.). In Wikipedia. Retrieved from [Link]

-

Aluminium salalen complexes based on 1,2-diaminocyclohexane and their exploitation for the polymerisation of rac-lactide. (2013). Dalton Transactions. Retrieved from [Link]

-

Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

Jacobsen's catalyst. (n.d.). Georganics. Retrieved from [Link]

-

Heterogeneous asymmetric catalysis. (n.d.). Retrieved from [Link]

-

Jacobsen's catalyst – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

DFT calculations for the DACH-Phenyl-Trost-ligated palladium catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (n.d.). Chemistry Research Journal. Retrieved from [Link]

-

Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]

-

Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. (2025, August 6). ResearchGate. Retrieved from [Link]

- Process for the preparation of 1,2-diaminocyclohexane-platinum(II) complexes. (n.d.). Google Patents.

-

New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. (2024, June 14). ACS Publications. Retrieved from [Link]

-

1,2-Diaminocyclohexane. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrj.org [chemrj.org]

- 5. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 6. Jacobsen's catalyst - Georganics [georganics.sk]

- 7. Trost ligand - Wikipedia [en.wikipedia.org]

- 8. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 9. Trost_asymmetric_allylic_alkylation [chemeurope.com]

- 10. Oxaliplatin | Description, Discovery, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 11. Oxaliplatin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 15. sci-hub.se [sci-hub.se]

- 16. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols - article [repository.rudn.ru]

- 17. Aluminium salalen complexes based on 1,2-diaminocyclohexane and their exploitation for the polymerisation of rac-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,2-ジアミノシクロヘキサン, cis型およびtrans型混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

The Coordination Chemistry of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Diamine Ligands

In the realm of coordination chemistry, the design and synthesis of chiral ligands are paramount for the development of asymmetric catalysts. These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the vast array of chiral ligands, vicinal diamines have proven to be particularly effective due to their strong coordination ability with a wide range of transition metals.[1] This guide focuses on the coordination chemistry of a specific chiral diamine, (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine, exploring its synthesis, coordination behavior, and applications in catalysis.

The stereochemical specificity of this compound, arising from its unique configuration, profoundly influences its coordination chemistry and, consequently, its catalytic activity.[2] This ligand, with its C8H18N2 molecular formula, provides a robust chiral scaffold that can effectively induce enantioselectivity in metal-catalyzed reactions.[2][3]

Synthesis and Properties of this compound

The synthesis of N,N'-dimethylated cyclohexanediamines can be achieved through various methods. One common approach involves the treatment of the parent diamine with a suitable methylating agent. For instance, the enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate can be reacted with ethylchloroformate, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired N,N'-dimethylated product.[1] Another synthetic route involves the reaction of 7-methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine in the presence of ammonium chloride.[4]

Contrary to some earlier reports suggesting it is a liquid, the trans-isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, is a highly hygroscopic crystalline solid at room temperature.[1] The cyclohexane ring typically adopts a chair conformation with the amino groups in equatorial positions, which is a key feature influencing its coordination to metal centers.[5]

Table 1: Physicochemical Properties of N,N'-dimethylcyclohexane-1,2-diamine Isomers

| Property | (1R,2S) Isomer | (1R,2R) Isomer |

| CAS Number | 75599-23-4[6] | 68737-65-5[7] |

| Molecular Formula | C8H18N2[3][6] | C8H18N2[8][9] |

| Molecular Weight | 142.25 g/mol [2][6] | 142.24 g/mol [9] |

| Appearance | Data not available | White to light yellow crystalline powder[8][9] |

| Melting Point | Data not available | 39-44 °C[9] |

Coordination Chemistry with Transition Metals

The two nitrogen atoms of this compound act as Lewis bases, readily donating their lone pairs of electrons to a transition metal center, which acts as a Lewis acid.[10][11] This interaction leads to the formation of a stable chelate ring, a common feature for bidentate ligands. The coordination number of the central metal ion and the overall geometry of the resulting complex are influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.[12][13]